3-(5-methylfuran-2-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC15665516
Molecular Formula: C17H15N5O4
Molecular Weight: 353.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N5O4 |
|---|---|
| Molecular Weight | 353.33 g/mol |
| IUPAC Name | 5-(5-methylfuran-2-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H15N5O4/c1-10-3-8-16(26-10)14-9-15(20-19-14)17(23)21-18-11(2)12-4-6-13(7-5-12)22(24)25/h3-9H,1-2H3,(H,19,20)(H,21,23)/b18-11+ |
| Standard InChI Key | INOWVEZWVOAPAD-WOJGMQOQSA-N |
| Isomeric SMILES | CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
3-(5-methylfuran-2-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is an organic compound belonging to the pyrazole derivative class. It features a furan ring, a nitrophenyl group, and a hydrazide functional group, contributing to its unique chemical properties and potential biological activities. This compound is synthesized through various organic reactions, typically involving the condensation of 5-methylfuran derivatives with nitrophenyl and hydrazine compounds.
Synthesis and Reaction Conditions
The synthesis of 3-(5-methylfuran-2-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may involve catalysts or bases to facilitate the reaction.
Synthesis Steps
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Preparation of Precursors: The synthesis begins with the preparation of necessary precursors, such as 5-methylfuran derivatives and nitrophenyl compounds.
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Condensation Reaction: The precursors undergo a condensation reaction, often in the presence of a base or catalyst, to form the desired pyrazole derivative.
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Purification: The crude product is purified using techniques like recrystallization or chromatography to achieve high purity.
Biological Activities and Potential Applications
Research on similar pyrazole derivatives suggests potential applications in drug development and materials science. These compounds have shown efficacy in reducing inflammation and oxidative damage, indicating therapeutic potential. The presence of a nitrophenyl group and a hydrazide functional group may contribute to its biological activity by interacting with specific biological targets.
Potential Applications
| Application Area | Description |
|---|---|
| Drug Development | Potential therapeutic applications due to anti-inflammatory and antioxidant properties. |
| Materials Science | The compound's unique structure may offer opportunities in material synthesis. |
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